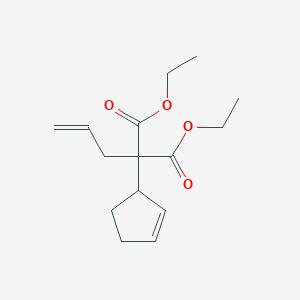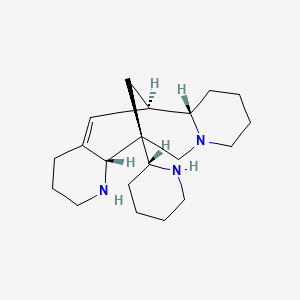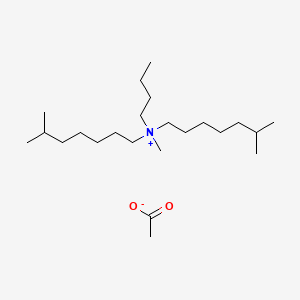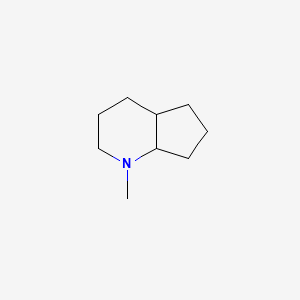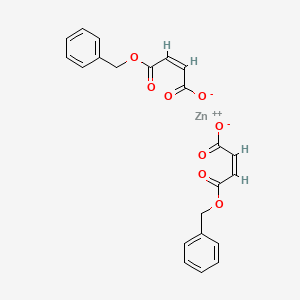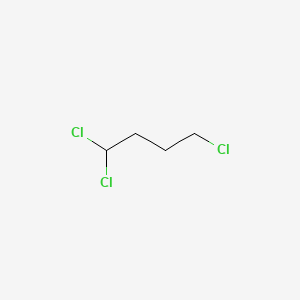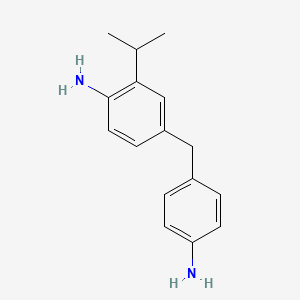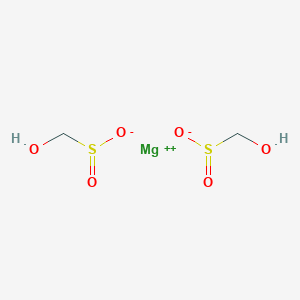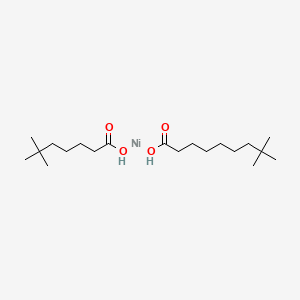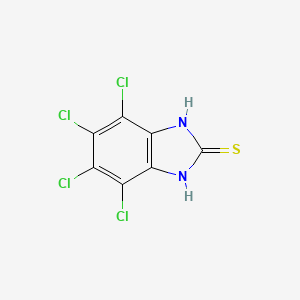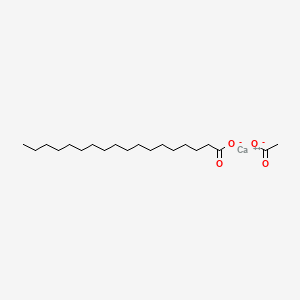
(Acetato-O)(stearato-O)calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acetato-O)(stearato-O)calcium: is a chemical compound with the molecular formula C40H74CaO8 . It is a calcium salt derived from acetic acid and stearic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Acetato-O)(stearato-O)calcium typically involves the reaction of calcium acetate with stearic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ca(CH3COO)2+C18H36O2→this compound+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reactants. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Acetato-O)(stearato-O)calcium can undergo oxidation reactions, where the calcium ion can be oxidized to form calcium oxide and other by-products.
Reduction: The compound can also participate in reduction reactions, where it can be reduced to form calcium metal and other reduced species.
Substitution: this compound can undergo substitution reactions, where the acetate or stearate groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed:
Oxidation: Calcium oxide and other oxidized organic compounds.
Reduction: Calcium metal and reduced organic compounds.
Substitution: New calcium salts with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: (Acetato-O)(stearato-O)calcium is used as a catalyst in various organic reactions, including esterification and polymerization.
Material Science: It is used in the synthesis of advanced materials, such as calcium-based nanoparticles and composites.
Biology:
Biomaterials: The compound is used in the development of biomaterials for medical applications, such as bone grafts and implants.
Cell Culture: It is used as a supplement in cell culture media to provide essential calcium ions for cell growth and differentiation.
Medicine:
Pharmaceuticals: this compound is used in the formulation of pharmaceutical products, including calcium supplements and antacids.
Drug Delivery: It is used in drug delivery systems to enhance the bioavailability and stability of active pharmaceutical ingredients.
Industry:
Lubricants: The compound is used as an additive in lubricants to improve their performance and stability.
Mechanism of Action
The mechanism of action of (Acetato-O)(stearato-O)calcium involves its ability to release calcium ions in aqueous environments. These calcium ions can interact with various molecular targets and pathways, including:
Phosphate Binding: The calcium ions can bind to phosphate ions, forming insoluble calcium phosphate complexes. This property is utilized in medical applications to reduce phosphate levels in patients with kidney disease.
Comparison with Similar Compounds
Calcium Acetate: A calcium salt of acetic acid, commonly used as a food additive and in medical applications.
Calcium Stearate: A calcium salt of stearic acid, used as a lubricant and stabilizer in various industrial applications.
Calcium Oxide:
Uniqueness of (Acetato-O)(stearato-O)calcium:
Dual Functional Groups: The presence of both acetate and stearate groups provides unique properties, making it suitable for a wide range of applications.
Properties
CAS No. |
94386-19-3 |
|---|---|
Molecular Formula |
C20H38CaO4 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
calcium;octadecanoate;acetate |
InChI |
InChI=1S/C18H36O2.C2H4O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2(3)4;/h2-17H2,1H3,(H,19,20);1H3,(H,3,4);/q;;+2/p-2 |
InChI Key |
VMHDCBGLCDWDMQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


